molecular formula C21H28N2 B2451873 1,4-Dibenzyl-2-(propan-2-yl)piperazine CAS No. 1242262-08-3

1,4-Dibenzyl-2-(propan-2-yl)piperazine

Cat. No.: B2451873
CAS No.: 1242262-08-3
M. Wt: 308.469
InChI Key: LBBWWBVVWSGTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibenzyl-2-(propan-2-yl)piperazine is an organic compound with the molecular formula C21H28N2 It is a derivative of piperazine, a heterocyclic amine, and features two benzyl groups and an isopropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzyl-2-(propan-2-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-2-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted piperazines with various functional groups.

Scientific Research Applications

1,4-Dibenzyl-2-(propan-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dibenzyl-2-(propan-2-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzylpiperazine: Lacks the isopropyl group, making it less sterically hindered.

    1-Benzyl-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic properties.

    1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

1,4-Dibenzyl-2-(propan-2-yl)piperazine is unique due to the presence of both benzyl and isopropyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts .

Properties

IUPAC Name

1,4-dibenzyl-2-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-18(2)21-17-22(15-19-9-5-3-6-10-19)13-14-23(21)16-20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWWBVVWSGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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